Ethyl 4-methylthio-2-ethoxybenzoate
Description
Ethyl 4-methylthio-2-ethoxybenzoate is a substituted benzoate ester characterized by a methylthio (-SCH₃) group at the para position (C4) and an ethoxy (-OCH₂CH₃) group at the ortho position (C2) of the benzene ring, with an ethyl ester (-COOCH₂CH₃) at the carboxylic acid moiety. Its molecular formula is C₁₂H₁₆O₃S, and it has a molecular weight of 240.32 g/mol. This compound belongs to a class of aromatic esters widely utilized in organic synthesis, agrochemicals, and pharmaceuticals due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C12H16O3S |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
ethyl 2-ethoxy-4-methylsulfanylbenzoate |
InChI |
InChI=1S/C12H16O3S/c1-4-14-11-8-9(16-3)6-7-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
QNSQNCMHGAKAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)SC)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Halogens (Br, F, Cl): Compounds like Ethyl 4-(2-bromo-5-fluorophenoxy)butanoate exhibit higher molecular weights (329.14 g/mol) and increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . Ester Variations: Ethyl esters (e.g., this compound) are typically more lipophilic than methyl esters, influencing metabolic stability and hydrolysis rates.
Synthetic Considerations: The synthesis of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate involves multi-step routes, including thioether formation and esterification, highlighting the complexity of introducing sulfur and amino groups . Halogenated analogs (e.g., bromo/fluoro derivatives) often require electrophilic substitution or coupling reactions, which may necessitate specialized catalysts .
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